NaloxonazineDihydrochloride
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Overview
Description
Naloxonazine Dihydrochloride is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by naloxazone . This compound has significant implications in both medical and scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naloxonazine Dihydrochloride is synthesized through the reaction of naloxazone in acidic conditions.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves controlled acidic conditions to ensure the formation of naloxonazine from naloxazone. The compound is then purified and converted to its dihydrochloride salt for stability and usability in research and medical applications .
Chemical Reactions Analysis
Types of Reactions: Naloxonazine Dihydrochloride primarily undergoes substitution reactions due to its structure. It is relatively stable in solution and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions: The synthesis of naloxonazine involves acidic conditions, typically using hydrochloric acid to facilitate the formation of the hydrazine linkage. Other reagents may include solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for solubility and stability .
Major Products: The primary product of the synthesis is naloxonazine, which is then converted to its dihydrochloride form for enhanced stability and solubility in aqueous solutions .
Scientific Research Applications
Naloxonazine Dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Naloxonazine Dihydrochloride exerts its effects by irreversibly binding to μ-opioid receptors. This binding prevents the activation of these receptors by endogenous opioids or opioid drugs, thereby inhibiting their effects . The compound affects the intracellular amastigote stage of Leishmania by modulating host cell functions, particularly the acidic compartments of macrophages .
Comparison with Similar Compounds
Naloxone Hydrochloride: A competitive inhibitor of the μ-opioid receptor, used to reverse opioid overdoses.
Naltrexone Hydrochloride: Another opioid receptor antagonist used in the treatment of alcohol and opioid dependence.
Naltriben Methanesulfonate: A selective δ-opioid receptor antagonist.
Uniqueness: Naloxonazine Dihydrochloride is unique due to its irreversible binding to μ-opioid receptors, which distinguishes it from other opioid antagonists that typically exhibit reversible binding. This property makes it particularly valuable in long-term studies of opioid receptor function and in the development of treatments that require sustained receptor inhibition .
Properties
IUPAC Name |
(7E)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23-,40-24+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAIHLLKDJKEKM-QZOKRTFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC23C4/C(=N/N=C\5/CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.